Elliptamine
Description
Elliptamine is a naturally occurring indole alkaloid isolated from plant species such as Rauwolfia vomitoria, Rauwolfia canescens, and Ochrosia poweri . Its molecular formula is C₂₃H₂₈N₂O₅, with a molecular weight of 412.48 g/mol and a CAS registry number of 131-02-2 . Structurally, it features a complex indole framework with methoxy, methyl, and ester functional groups (Figure 1 in ).
Properties
IUPAC Name |
methyl 6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4/h8-9,11-12,14,16,19,24H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWJRZQNNZVCHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Elliptamine can be synthesized through various methods, including the extraction from natural sources and total synthesis in the laboratory. The extraction process involves isolating the compound from the leaves of Ochrosia poweri using solvents like ethanol. The ethanolic extract is then subjected to purification processes such as chromatography to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification techniques. The leaves of Ochrosia poweri are harvested and dried before being processed. The dried leaves are then macerated in ethanol, and the extract is concentrated under reduced pressure. The concentrated extract undergoes further purification to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Elliptamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing specific functional groups in this compound with other groups to modify its activity. Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinoline derivatives, while reduction can yield tetrahydroquinoline derivatives .
Scientific Research Applications
Elliptamine has a wide range of scientific research applications due to its unique chemical structure and biological activity.
Chemistry: In chemistry, this compound is used as a starting material for the synthesis of various derivatives with potential pharmacological activities. Its indole structure makes it a valuable scaffold for designing new compounds.
Biology: In biological research, this compound is studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound exhibits antimicrobial activity against various bacterial and fungal strains .
Medicine: this compound’s potential as an anticancer agent has led to its investigation in preclinical and clinical studies. Researchers are exploring its use in combination with other chemotherapeutic agents to enhance its efficacy and reduce side effects.
Industry: In the pharmaceutical industry, this compound is being developed as a lead compound for the treatment of cancer and infectious diseases. Its unique structure and biological activity make it a promising candidate for drug development .
Mechanism of Action
Elliptamine exerts its effects through multiple mechanisms. It targets various molecular pathways involved in cell growth and survival.
Molecular Targets and Pathways:
Apoptosis Induction: this compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Cell Cycle Arrest: It inhibits cell proliferation by causing cell cycle arrest at the G2/M phase.
DNA Intercalation: this compound intercalates into DNA, disrupting its structure and function, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in the Indole Alkaloid Family
Elliptamine belongs to the indole alkaloid class, sharing structural and biosynthetic pathways with compounds such as Reserpiline , Isoreserpiline , and Ochropamine . Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties
Notes:
- Reserpiline is often listed as a synonym for this compound in commercial databases (e.g., BioAustralis, TargetMol), but distinguishes them as separate entities with identical molecular formulas but distinct stereochemical configurations .
- Isoreserpiline is a stereoisomer of Reserpiline, isolated from Ochrosia poweri, and shares the same molecular formula as this compound .
- Ochropamine and Ochropine (C₂₃H₂₈O₄N₂) are 2-acylindole derivatives structurally related to Vobasine, another indole alkaloid .
Hypotensive Effects :
- This compound and Reserpiline are both classified as hypotensive agents, likely due to their interaction with adrenergic receptors or calcium channels . However, direct comparative studies on their efficacy are absent in the provided evidence.
Spectral and Physical Properties :
- This compound exhibits UV maxima at 229 nm, 250 nm, and 300–307 nm (log ε ~4.0–4.57) in ethanol, consistent with its conjugated indole system .
- Reserpiline hydrochloride has a melting point of 205–207°C and a specific optical rotation of [α]²⁴_D = -40° (c = 0.44 in ethanol), distinguishing it from this compound’s non-crystalline form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
